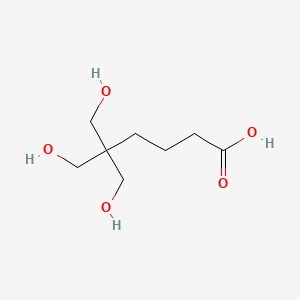

![molecular formula C24H24N4O B2706825 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide CAS No. 477537-40-9](/img/structure/B2706825.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

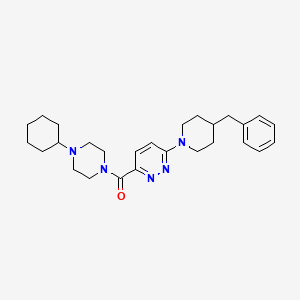

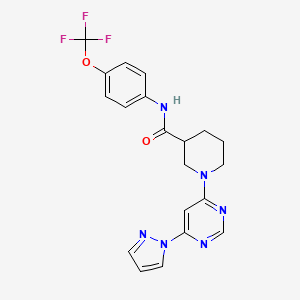

“N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological and clinical applications . Some newer N-benzimidazol-2yl substituted benzamide analogues have been prepared and assessed for activation of human glucokinase (GK), revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

Synthesis Analysis

The synthesis of N-benzimidazol-2yl substituted benzamide analogues involves the preparation and assessment for activation of GK . Amongst the derivatives synthesized, compounds 2 and 7 strongly increased catalytic action of GK .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzimidazole nucleus, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis

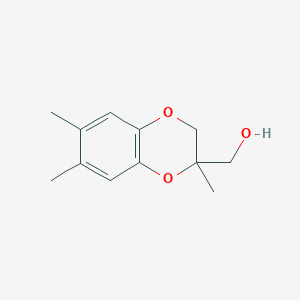

The chemical reactions involved in the synthesis of these compounds include the preparation of N-benzimidazol-2yl substituted benzamide analogues . The Mannich reaction has also been applied in the preparation of a series of N-benzimidazol-1-yl methyl-benzamide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their single absorption and dual emission with large Stokes shift . The quantum yield of 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino) phenol is high compared to the compound where -NH2 group is present in place of hydroxyl group in ethanol .Applications De Recherche Scientifique

Antibacterial Agents

The compound has been synthesized and evaluated as a potential antibacterial agent . It has shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM . The compound also eliminated S. aureus strain after 24-hour exposure indicating its bactericidal activity .

Dye Removal

The compound has been used in the synthesis of single phase δ-MnO2 NPs, which exhibited superior catalytic activity and high durability in the dye removal study . This suggests its potential application in environmental remediation .

Synthesis of Pharmaceutically Important Derivatives

The compound has been used in the synthesis of pharmaceutically important 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidine derivatives . These derivatives have various applications in the pharmaceutical industry .

Antifungal Activity

Benzothiazole derivatives, which include this compound, have been associated with antifungal activity . This suggests its potential use in the development of antifungal drugs .

Antiprotozoal Activity

Benzothiazole derivatives have also been associated with antiprotozoal activity . This indicates its potential application in the treatment of protozoal infections .

Anticancer Activity

Benzothiazole derivatives have been associated with anticancer activity . This suggests its potential use in the development of anticancer drugs .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(diethylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-3-28(4-2)18-15-13-17(14-16-18)24(29)27-20-10-6-5-9-19(20)23-25-21-11-7-8-12-22(21)26-23/h5-16H,3-4H2,1-2H3,(H,25,26)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRCXSQVHOORMNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2706743.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2706746.png)

![6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B2706748.png)

![2-Fluoro-6-[(tetrahydrofuran-2-yl)methoxy]aniline](/img/structure/B2706751.png)

![3-Methoxy-N-methyl-N-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2706755.png)

![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)